molecular formula C20H23NO2 B15200913 Pentyl (E)-(2-styrylphenyl)carbamate

Pentyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15200913
M. Wt: 309.4 g/mol
InChI Key: ZWXVWVQYQYKJJB-CCEZHUSRSA-N
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Description

Pentyl (E)-(2-styrylphenyl)carbamate is a carbamate derivative characterized by a pentyl group bonded to a carbamate moiety and an (E)-configured styrylphenyl substituent. The styrylphenyl group introduces π-conjugation and rigidity, which may influence biological activity, while the carbamate functional group is known for its hydrolytic stability and enzyme-targeting properties .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

pentyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C20H23NO2/c1-2-3-9-16-23-20(22)21-19-13-8-7-12-18(19)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3,(H,21,22)/b15-14+

InChI Key

ZWXVWVQYQYKJJB-CCEZHUSRSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (E)-(2-styrylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also employ catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Pentyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pentyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Biocidal Carbamates

Example Compounds :

  • 3-Iodo-2-propynyl butyl carbamate (IPBC) : A fungicide with an iodoalkynyl group and butyl substituent, widely used in marine anti-fouling paints .
  • 3-Iodo-2-propynyl phenyl carbamate (IPPhC) : Features a phenyl group instead of butyl, enhancing aromatic interactions in biocidal activity .

Key Differences :

  • Pentyl (E)-(2-styrylphenyl)carbamate lacks the iodoalkynyl group critical for radical-mediated biocidal action in IPBC and IPPhC.
  • The styrylphenyl substituent may confer enhanced lipophilicity and UV stability compared to simpler alkyl/aryl groups in IPBC derivatives.

Table 1: Biocidal Carbamate Comparison

Compound Substituents Key Functional Groups Application Efficacy Notes
IPBC Iodoalkynyl, butyl Carbamate, Iodine Marine anti-fouling High fungicidal activity
IPPhC Iodoalkynyl, phenyl Carbamate, Iodine Broad-spectrum biocide Enhanced stability vs. IPBC
This compound (Inferred) Styrylphenyl, pentyl Carbamate Hypothetical biocidal/pharmaceutical Potential UV stability & lipophilicity

Pharmaceutical Carbamates and Related Structures

Example Compounds :

  • Ritonavir Impurity-F : A carbamate-containing impurity with a thiazolyl-methyl group and complex stereochemistry, highlighting carbamates' role in drug stability .
  • 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate : A styryl-containing intermediate for fluorinated chromones, demonstrating the pharmacological relevance of styryl motifs .

Key Differences :

  • The styrylphenyl group in this compound resembles fluorophenyl acrylates in , which are precursors to bioactive chromones.
  • Unlike Ritonavir’s impurity, the absence of heterocyclic groups (e.g., thiazole) may reduce metabolic complexity.

Table 2: Pharmaceutical Carbamate/Analog Comparison

Compound Substituents Functional Groups Application Activity Notes
Ritonavir Impurity-F Thiazolyl-methyl, pentyl Carbamate, Imidazolidinone Drug impurity Metabolic instability concerns
2-Acetylphenyl (E)-3-(4-fluorophenyl)acrylate Styryl, fluorophenyl Acrylate Chromone precursor Anticancer/anti-inflammatory
This compound (Inferred) Styrylphenyl, pentyl Carbamate Drug intermediate/probe Potential kinase modulation

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